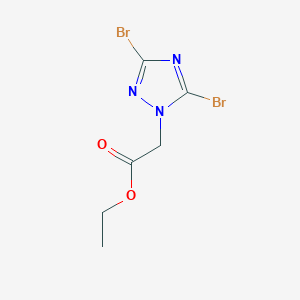

ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate

Beschreibung

Ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is a brominated triazole derivative featuring a 1,2,4-triazole core substituted with two bromine atoms at positions 3 and 3. The triazole ring is further functionalized with an ethyl ester group via an acetoxy linker. For instance, tert-butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate (CAS: 1240569-94-1) shares the same triazole-acetate backbone but differs in the ester group (tert-butyl vs. ethyl), impacting steric and solubility properties .

The bromine atoms enhance electrophilic reactivity, making such compounds valuable intermediates in cross-coupling reactions (e.g., Suzuki coupling) for pharmaceutical or agrochemical synthesis . The ester group facilitates further functionalization, such as hydrolysis to carboxylic acids or transesterification.

Eigenschaften

IUPAC Name |

ethyl 2-(3,5-dibromo-1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Br2N3O2/c1-2-13-4(12)3-11-6(8)9-5(7)10-11/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFDVZGJGRFZMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=NC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901255045 | |

| Record name | Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477869-80-0 | |

| Record name | Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477869-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,5-dibromo-1H-1,2,4-triazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, in a solvent like tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours, followed by the addition of hydrochloric acid to neutralize the base and precipitate the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.

Oxidation Reactions: Oxidation can lead to the formation of triazole N-oxides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used in solvents like acetonitrile or dichloromethane.

Major Products Formed

Substitution Reactions: New triazole derivatives with different substituents.

Reduction Reactions: Dihydro derivatives of the original compound.

Oxidation Reactions: Triazole N-oxides.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the triazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds are structurally related to ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate, differing in substituents or functional groups:

Tert-Butyl 2-(3,5-Dibromo-1H-1,2,4-Triazol-1-yl)Acetate

- Structure : Replaces the ethyl ester with a bulkier tert-butyl group.

- Properties :

(3,5-Dibromo-1H-1,2,4-Triazol-1-yl)Acetic Acid

- Structure : Hydrolyzed form of the ethyl ester, with a carboxylic acid group.

- Properties :

2-(3,5-Dibromo-1H-1,2,4-Triazol-1-yl)-N-Isopropylacetamide

- Structure : Replaces the ester with an isopropylamide group.

- Properties: Molecular weight: 325.99 g/mol . Applications: Intermediate in pharmaceutical synthesis, leveraging amide stability .

Methyl 2-(1H-1,2,4-Triazol-1-yl)Acetate

- Structure: Non-brominated analog with a methyl ester.

- Properties: Molecular weight: 141.13 g/mol (calculated from C5H7N3O2) . Used as a simpler model compound in mechanistic studies .

Table 1: Comparative Analysis of Structural Analogs

Biologische Aktivität

Ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate is a chemical compound with the molecular formula C₆H₇Br₂N₃O₂ and CAS number 477869-80-0. This compound belongs to the triazole class and has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. The unique structural features, including the presence of two bromine atoms in the triazole ring, enhance its biological efficacy by increasing lipophilicity and altering membrane permeability .

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction is usually conducted in a solvent like tetrahydrofuran at room temperature .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antifungal Activity : The compound has shown significant antifungal properties against various fungal strains. Its mechanism involves disrupting fungal cell membranes and inhibiting key metabolic pathways.

- Enzyme Inhibition : It has been investigated as a potential inhibitor of specific enzymes involved in lipid metabolism. Notably, it acts on neutral sphingomyelinase 2 (nSMase2), which plays a role in the formation of bioactive lipids .

Antifungal Efficacy

A study evaluated the antifungal activity of this compound against several pathogenic fungi. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 0.5 to 8 µg/mL depending on the fungal species tested. This suggests that it possesses potent antifungal properties comparable to existing antifungal agents .

The mechanism by which this compound exerts its antifungal effects involves:

- Disruption of fungal cell wall synthesis.

- Inhibition of ergosterol biosynthesis.

These pathways are critical for maintaining fungal cell integrity and viability.

Enzyme Inhibition Studies

Inhibition studies on nSMase2 revealed that this compound has an IC50 value of approximately 300 nM. This indicates its potential for therapeutic applications in conditions where modulation of sphingolipid metabolism is beneficial .

Comparison with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antifungal Activity | Enzyme Inhibition | Unique Aspects |

|---|---|---|---|

| This compound | High | Moderate | Contains two bromine atoms enhancing efficacy |

| Methyl 3-bromo-1H-1,2,4-triazole | Moderate | Low | Single bromine atom; less potent |

| Ethyl 3-amino-1H-1,2,4-triazole | Low | Moderate | Amino group substitution alters activity profile |

| Propyl 3-chloro-1H-1,2,4-triazole | Low | Low | Chlorine instead of bromine affects solubility |

Q & A

Q. What are the optimized synthetic routes for ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate, and how do solvent/catalyst choices influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 3,5-dibromo-1,2,4-triazole with ethyl bromoacetate in polar aprotic solvents (e.g., DMF) at 80–100°C for 2–4 hours achieves moderate yields (60–65%) . Solvent selection impacts reaction efficiency: DMF enhances solubility of intermediates, while ethanol or water-ethanol mixtures are preferred for recrystallization . Catalysts like glacial acetic acid (5 drops per 0.001 mol substrate) improve imine formation in related triazole derivatives .

Q. How is the compound characterized spectroscopically, and what key signals confirm its structure?

- Methodological Answer :

- IR Spectroscopy : Look for C=O stretching at ~1700–1750 cm⁻¹ (ester group) and N–H/N–Br vibrations at 3000–3500 cm⁻¹ and 600–700 cm⁻¹, respectively .

- NMR : In NMR, the ethyl group appears as a triplet (~1.2 ppm, CH) and quartet (~4.2 ppm, CH), while the triazole proton resonates at 8.0–8.5 ppm. NMR shows the ester carbonyl at ~165–170 ppm .

Q. What crystallization techniques yield high-purity single crystals for X-ray diffraction?

- Methodological Answer : Slow evaporation or diffusion of ethanol/water (1:2) at 243 K produces monoclinic crystals (space group ) suitable for X-ray analysis. Hydrogen bonding between amino groups and triazole nitrogens stabilizes the lattice, as seen in analogous structures .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL, ORTEP-3) resolve ambiguities in molecular geometry or disorder?

- Methodological Answer : SHELXL refines high-resolution data using full-matrix least-squares methods, with constraints for H-atom positions (riding model) and anisotropic displacement parameters for heavy atoms. ORTEP-3 visualizes thermal ellipsoids to identify disorder; for example, torsional flexibility in the acetate side chain may require split positions . Data collection with Bruker APEXII (MoKα radiation, ) ensures high-quality datasets .

Q. What mechanistic insights explain regioselective bromination in 1,2,4-triazole derivatives?

- Methodological Answer : Bromination at C3 and C5 of the triazole ring is favored due to electron-withdrawing effects of adjacent nitrogen atoms. DFT calculations or Hammett studies can quantify substituent effects. For example, bulky ester groups may sterically hinder bromination at proximal positions, directing reactivity to the 3,5-sites .

Q. How do hydrogen-bonding networks influence supramolecular packing and physicochemical properties?

- Methodological Answer : In the crystal lattice, N–H···N hydrogen bonds (2.8–3.0 Å) between amino groups and triazole nitrogens form 1D ribbons, as observed in ethyl 2-(2-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)acetate. These interactions increase melting points (141–143°C) and reduce solubility in nonpolar solvents .

Key Considerations for Data Contradictions

- Discrepancies in melting points (e.g., 141–143°C vs. 125–127°C) may arise from polymorphic forms or impurities. Recrystallization from different solvents (water-ethanol vs. ethanol) should be systematically compared .

- Divergent -values in crystallography (e.g., vs. 0.12 in other studies) highlight the need for rigorous data collection protocols and outlier rejection criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.